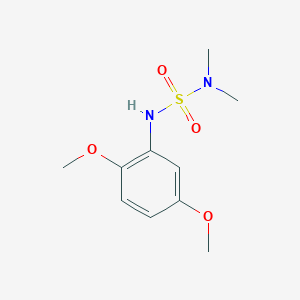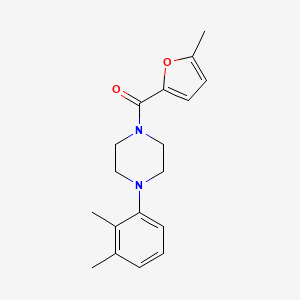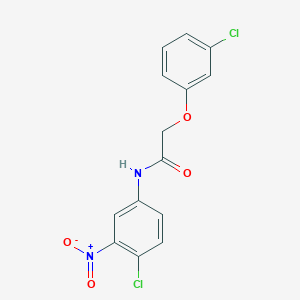
N-(2-methylphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)cyclohexanecarboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1999 and gained popularity as a recreational drug in the early 2010s. MXE has been reported to have similar effects to ketamine, but with a longer duration and more potent dissociative effects. Despite its popularity as a recreational drug, MXE has also been studied for its potential scientific research applications.
Mecanismo De Acción
N-(2-methylphenyl)cyclohexanecarboxamide is believed to work by blocking the NMDA receptor, which is involved in the regulation of glutamate, an important neurotransmitter. By blocking this receptor, N-(2-methylphenyl)cyclohexanecarboxamide is able to produce its dissociative effects.
Biochemical and Physiological Effects:
N-(2-methylphenyl)cyclohexanecarboxamide has been shown to produce a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It has also been reported to produce changes in mood, perception, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)cyclohexanecarboxamide has several advantages for use in lab experiments, including its potency and long duration of action. However, it also has several limitations, including its potential for abuse and its lack of FDA approval for use in humans.
Direcciones Futuras
Future research on N-(2-methylphenyl)cyclohexanecarboxamide could focus on its potential use in treating depression and anxiety, as well as its potential for use in studying the mechanisms of action of other dissociative drugs. Additionally, further studies could investigate the safety and efficacy of N-(2-methylphenyl)cyclohexanecarboxamide for use in humans, as well as its potential for abuse and addiction.
Métodos De Síntesis
N-(2-methylphenyl)cyclohexanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-methyl-2-butanone with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with 2-amino-5-methylbenzoic acid. The final step involves the conversion of the resulting intermediate to N-(2-methylphenyl)cyclohexanecarboxamide through a dehydration reaction.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)cyclohexanecarboxamide has been studied for its potential use as an anesthetic agent due to its dissociative effects. It has also been investigated for its potential use in treating depression and anxiety, as well as for its potential use in studying the mechanisms of action of other dissociative drugs.
Propiedades
IUPAC Name |
N-(2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYASBYAYGIERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B5833208.png)
![3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5833214.png)
![1-[2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5833220.png)

![7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)

![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)
![N-(3-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5833266.png)


